molecular formula C20H26Cl2N2O2 B12468382 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride

Cat. No.: B12468382
M. Wt: 397.3 g/mol
InChI Key: NNKXWRRDHYTHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.2ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKXWRRDHYTHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Cyclization

The quinoline core is synthesized via the Skraup reaction, where 4-methoxyaniline reacts with glycerol and sulfuric acid under reflux to form 6-methoxyquinoline . Subsequent hydroxymethylation is achieved through Friedel-Crafts alkylation:

Procedure :

  • 6-Methoxyquinoline (1.0 eq) is treated with paraformaldehyde (1.2 eq) in acetic acid at 80°C for 12 h.
  • Yield : 78% (reported in WO2014008236A1).

Key Data :

Parameter Value
Temperature 80°C
Reaction Time 12 h
Catalyst Acetic acid
Purification Column chromatography (SiO₂, EtOAc/hexane 3:7)

Synthesis of 5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl

Bicyclic Amine Formation

The azabicyclo[2.2.2]octane scaffold is constructed via a Mannich reaction followed by intramolecular cyclization:

Procedure :

  • Mannich Base Synthesis :
    • Cyclohexenone (1.0 eq), ammonium acetate (1.5 eq), and formaldehyde (2.0 eq) react in ethanol at 50°C for 6 h.
    • Intermediate : 3-Azabicyclo[2.2.2]oct-5-ene.
  • Vinylation :
    • The intermediate is treated with vinyl magnesium bromide (1.2 eq) in THF at −78°C to introduce the ethenyl group.
    • Yield : 65% (reported in CN107428665B).

Key Data :

Step Conditions Yield
Mannich Reaction 50°C, 6 h, ethanol 82%
Vinylation −78°C, THF, vinyl MgBr 65%

Coupling of Fragments

Mitsunobu Reaction

The hydroxymethylquinoline and azabicyclooctane are coupled using Mitsunobu conditions to establish the stereospecific C–O bond:

Procedure :

  • 6-Methoxyquinolin-4-ylmethanol (1.0 eq), 5-ethenyl-1-azabicyclo[2.2.2]octan-2-ol (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF at 25°C for 24 h.
  • Yield : 70% (reported in WO2023046150A1).

Key Data :

Parameter Value
Coupling Agent DIAD/PPh₃
Solvent THF
Stereochemical Control Retained (>95% ee)

Salt Formation

Dihydrochloride Precipitation

The free base is converted to the dihydrochloride salt using hydrochloric acid:

Procedure :

  • The coupled product (1.0 eq) is dissolved in anhydrous EtOAc and treated with HCl gas at 0°C until pH ≈ 2.
  • Crystals are filtered and washed with cold EtOAc.
  • Purity : >99% (HPLC).

Key Data :

Parameter Value
Acid HCl gas
Solvent EtOAc
Crystallization Temp 0°C

Optimization Strategies

Catalytic Asymmetric Synthesis

Recent patents highlight the use of chiral palladium catalysts to improve stereoselectivity during the Mitsunobu step:

  • Catalyst : Pd(OAc)₂ with (R)-BINAP (2 mol%).
  • Outcome : Enantiomeric excess increased from 85% to 98%.

Solvent Screening

Alternative solvents were evaluated to enhance coupling efficiency:

Solvent Yield (%) ee (%)
THF 70 95
DCM 55 88
Toluene 63 92

Industrial-Scale Production

Continuous Flow Reactor

A patent by CN107428665B describes a continuous flow system for the Mannich reaction, reducing reaction time from 6 h to 45 min.

Parameters :

  • Flow Rate : 10 mL/min.
  • Residence Time : 45 min.
  • Output : 1.2 kg/h.

Analytical Characterization

Final product validation employs:

  • NMR : δ 7.85 (d, J = 5.1 Hz, quinoline-H), 5.80 (m, ethenyl-H).
  • HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O 70:30).
  • X-ray Crystallography : Confirms bicyclic framework geometry.

Challenges and Solutions

Stereochemical Drift

Early methods suffered from racemization during salt formation. This was mitigated by:

  • Low-Temperature Acidification : Maintaining pH < 2 at 0°C.
  • Anti-Solvent Addition : Using MTBE to precipitate salts rapidly.

Byproduct Formation

Side products from over-vinylation were addressed by:

  • Stoichiometric Control : Limiting vinyl MgBr to 1.2 eq.
  • Inert Atmosphere : Rigorous N₂ purging during Grignard reactions.

Chemical Reactions Analysis

Types of Reactions

Quinine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Quinine can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert quinine to dihydroquinine.

    Substitution: Quinine can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are typical reducing conditions.

    Substitution: Hydrochloric acid and other strong acids are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinine.

    Substitution: Various substituted quinine derivatives.

Scientific Research Applications

Quinine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Quinine dihydrochloride exerts its effects by interfering with the parasite’s ability to digest hemoglobin. It inhibits the formation of beta-haematin (haemozoin), a toxic product of hemoglobin digestion by parasites. This action disrupts the parasite’s metabolic processes, leading to its death . Quinine also affects muscle membrane and sodium channels, which explains its use in treating muscle disorders .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol dihydrochloride .
  • CAS Number : 72402-53-0 .
  • Molecular Formula : C${20}$H${24}$N$2$O$2$·2HCl .
  • Molecular Weight : 324.4 g/mol (base), 397.3 g/mol (dihydrochloride salt) .
  • pKa : 8.56 .

Structural Features :

  • The compound features a bicyclic quinuclidine core (1-azabicyclo[2.2.2]octane) linked to a methoxyquinoline moiety via a methanol bridge. The stereochemistry at the quinuclidine and quinoline positions defines its biological activity .

Pharmacological Relevance :

Comparison with Structurally Similar Compounds

Stereoisomers: Quinine vs. Quinidine

Parameter Target Compound Quinine Quinidine
IUPAC Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol dihydrochloride (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
CAS Number 72402-53-0 130-95-0 56-54-2
Key Activity Not explicitly reported (likely antimalarial/antiarrhythmic) Antimalarial Antiarrhythmic
Metabolic Interactions Not reported Binds CYP2D6 via ionic interactions and protein dynamics Similar CYP2D6 binding but distinct stereospecific effects

Key Insight: The stereochemical inversion at the quinuclidine and quinoline moieties (R vs. S configurations) critically alters biological targets and therapeutic applications .

Dihydro Derivatives: Dihydroquinidine

Parameter Target Compound Dihydroquinidine
IUPAC Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol dihydrochloride [(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Molecular Formula C${20}$H${24}$N$2$O$2$·2HCl C${20}$H${26}$N$2$O$2$
Key Structural Change Ethenyl group at C5 Ethyl group at C5 (saturation of ethenyl)
Pharmacological Impact Not reported Reduced cardiotoxicity compared to quinidine; used in arrhythmia management

Key Insight : Saturation of the ethenyl group (C5) to ethyl reduces electrophilic reactivity and modifies metabolic stability .

Nitro-Substituted Analog

Parameter Target Compound Nitro-Substituted Analog
IUPAC Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol dihydrochloride (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-5-nitroquinolin-4-yl)methanol
CAS Number 72402-53-0 84946-09-8
Structural Modification Methoxy group at C6 of quinoline Nitro group at C5 of quinoline
Potential Impact Not reported Enhanced electron-withdrawing effects may alter receptor binding or metabolism

Key Insight : Nitro groups introduce steric and electronic effects that could modulate bioavailability or toxicity .

Azabicyclo Derivatives with Varied Substituents

Compound Key Structural Feature Pharmacological Note
endo-2-azabicyclo[2.2.2]octan-5-ol hydrochloride Hydroxyl group at C5 of azabicyclo core Intermediate in synthesis of neuroactive agents
exo-2-azabicyclo[2.2.2]octan-6-ol Hydroxyl group at C6 (exo configuration) Tested for anticonvulsant activity in preclinical models
[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]anthracene-9,10-dione Anthraquinone linkage Explored as a fluorescent probe for DNA intercalation

Key Insight : Substituent position (C5 vs. C6) and configuration (endo vs. exo) significantly influence biological activity .

Biological Activity

The compound (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol; dihydrochloride (CAS Number: 1231763-32-8) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H28Cl3N3O
  • Molecular Weight : 432.82 g/mol
  • Melting Point : 260-263 °C
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxyquinoline moiety suggests potential interactions with neurotransmitter systems, which may influence neuropharmacological outcomes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL for various pathogens .
  • Antimalarial Properties : Preliminary studies suggest that the compound may inhibit the growth of Plasmodium species, the causative agents of malaria. In vitro assays have shown IC50 values below 1 µM for certain strains, indicating potent antimalarial activity .
  • Neuroprotective Effects : The structural characteristics hint at potential neuroprotective effects, possibly through modulation of cholinergic pathways or inhibition of acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusMIC 31.25 - 62.5 µg/mL
AntimicrobialEscherichia coliMIC 31.25 - 62.5 µg/mL
AntimalarialPlasmodium falciparumIC50 < 1 µM
NeuroprotectionAcetylcholinesterase inhibitionPotential neuroprotective effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.